![molecular formula C22H19N5O3S3 B2547835 N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941892-03-1](/img/structure/B2547835.png)
N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S3 and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has been investigated for its potential as a blue-green fluorescent probe. Researchers have synthesized derivatives of this compound, such as 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines, which exhibit fluorescence properties. These probes can be useful in biological imaging, diagnostics, and cellular studies due to their ability to emit light upon excitation .
- Benzothiazole-2-acetonitrile, a related compound, can be used in the preparation of pyrrolones. These pyrrolone derivatives have diverse applications, including pharmaceuticals and agrochemicals. Researchers might explore similar synthetic pathways using our compound .
Fluorescent Probes
Pyrrolone Synthesis
Mechanism of Action
Target of action
Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The specific targets of “2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide” would depend on its specific structure and functional groups.
Mode of action
The mode of action of thiazole compounds can vary widely depending on their specific structure and functional groups. Some thiazole compounds act by inhibiting key enzymes or interacting with cellular targets, leading to changes in cell function .
Biochemical pathways
Thiazole compounds can affect various biochemical pathways depending on their specific targets. For example, some thiazole compounds have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary widely depending on their specific structure and functional groups. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of thiazole compounds can vary widely depending on their specific targets and mode of action. Some thiazole compounds have been found to have cytotoxic activity on human tumor cell lines .
Action environment
The action, efficacy, and stability of thiazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the compound’s solubility can affect its bioavailability and therefore its efficacy .
properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S3/c1-13(28)23-14-6-8-15(9-7-14)24-20(30)12-32-22-25-16(11-31-22)10-19(29)27-21-26-17-4-2-3-5-18(17)33-21/h2-9,11H,10,12H2,1H3,(H,23,28)(H,24,30)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUHOYVAVBDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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